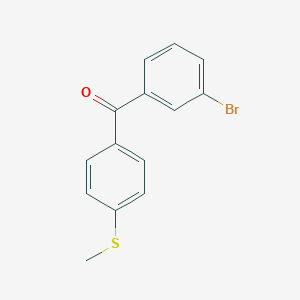

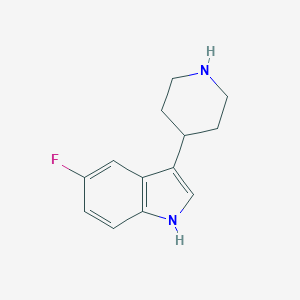

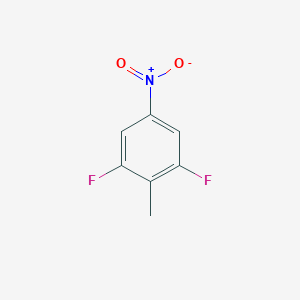

![molecular formula C13H13NO2 B174817 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 129306-04-3](/img/structure/B174817.png)

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Vue d'ensemble

Description

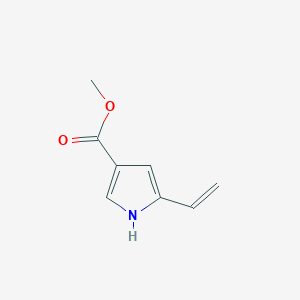

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione .

Molecular Structure Analysis

The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is 1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 . The Canonical SMILES structure is C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a solid substance . It has a topological polar surface area of 37.4 Ų . The compound has a XLogP3-AA value of 1.3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.Applications De Recherche Scientifique

Azelaic Acid in Dermatology

Azelaic acid is recognized for its effectiveness in treating acne and various hyperpigmentary skin disorders. Its mechanism involves antiproliferative and cytotoxic effects, particularly on malignant melanocytes, which might hint at its selective cytotoxic actions possibly related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis (Fitton & Goa, 1991).

Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as significant compounds in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding is notable, as is their potential in creating multivalent systems for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Serotonin Receptor Agonists in Antidepressant Drugs

Research has indicated the efficacy of 5-HT1A receptor agonists as antidepressants, with preclinical and clinical studies supporting their potential. This underscores the importance of targeting specific serotonin receptors in the development of antidepressant drugs (Burrows, Norman, & Judd, 1991).

Antimicrobial Applications of Monoterpenes

p-Cymene, a monoterpene, has shown a range of biological activities including antimicrobial effects. This is particularly relevant due to the pressing need for new antimicrobial substances to treat communicable diseases and counter antimicrobial resistance. The review by Marchese et al. (2017) elaborates on the antimicrobial activity of p-cymene and its potential in biomedical applications, highlighting the necessity of further studies to confirm its benefits in human healthcare Marchese et al., 2017.

Curcumin's Multifaceted Applications

Curcumin, identified for its anticancer, antibiotic, anti-inflammatory, and anti-aging properties, exemplifies the pharmacological potential of natural compounds. Despite challenges in solubility and bioavailability, various formulations aim to enhance its therapeutic applications, demonstrating the compound's significant biological and pharmacological properties (Kotha & Luthria, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVMZALXDUDUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432200 | |

| Record name | 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione | |

CAS RN |

129306-04-3 | |

| Record name | 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

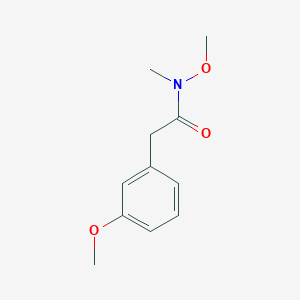

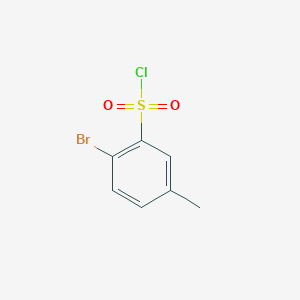

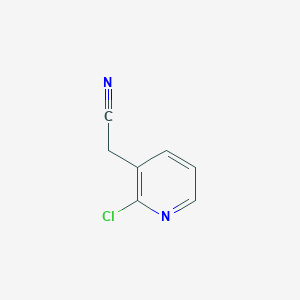

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)